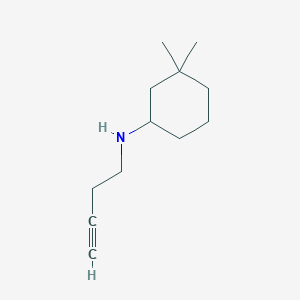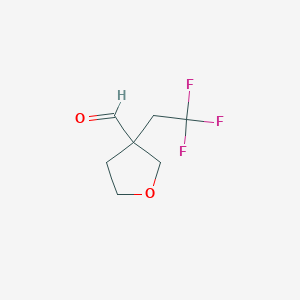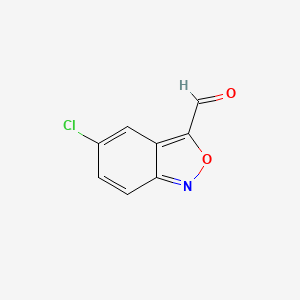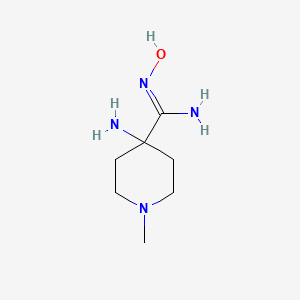
4-amino-N'-hydroxy-1-methylpiperidine-4-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-N’-hydroxy-1-methylpiperidine-4-carboximidamide is an organic compound with the molecular formula C7H16N4O It is a derivative of piperidine, a six-membered heterocyclic amine, and contains functional groups such as an amino group, a hydroxy group, and a carboximidamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N’-hydroxy-1-methylpiperidine-4-carboximidamide can be achieved through several synthetic routesThe reaction conditions typically involve the use of solvents such as ethanol or methanol and may require the use of catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of 4-amino-N’-hydroxy-1-methylpiperidine-4-carboximidamide may involve large-scale synthesis using similar reaction pathways as in laboratory synthesis. The process may be optimized for higher yields and purity, and may involve the use of continuous flow reactors and automated systems to ensure consistent production .
Analyse Chemischer Reaktionen
Types of Reactions
4-amino-N’-hydroxy-1-methylpiperidine-4-carboximidamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carboximidamide group can be reduced to form an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-amino-1-methylpiperidine-4-carboxamide.
Reduction: Formation of 4-amino-1-methylpiperidine.
Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-amino-N’-hydroxy-1-methylpiperidine-4-carboximidamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 4-amino-N’-hydroxy-1-methylpiperidine-4-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The hydroxy and amino groups can form hydrogen bonds with target molecules, while the carboximidamide group can participate in electrostatic interactions. These interactions can lead to changes in the conformation and function of the target molecules, resulting in the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-hydroxy-1-methylpiperidine: A related compound with a hydroxy group but lacking the amino and carboximidamide groups.
1-methylpiperidine-4-carboxamide: A compound with a carboxamide group instead of the carboximidamide group.
4-amino-1-methylpiperidine: A compound with an amino group but lacking the hydroxy and carboximidamide groups.
Uniqueness
4-amino-N’-hydroxy-1-methylpiperidine-4-carboximidamide is unique due to the presence of all three functional groups (amino, hydroxy, and carboximidamide) in its structure. This combination of functional groups allows for a wide range of chemical reactivity and potential biological activity, making it a valuable compound for scientific research and industrial applications .
Eigenschaften
Molekularformel |
C7H16N4O |
|---|---|
Molekulargewicht |
172.23 g/mol |
IUPAC-Name |
4-amino-N'-hydroxy-1-methylpiperidine-4-carboximidamide |
InChI |
InChI=1S/C7H16N4O/c1-11-4-2-7(9,3-5-11)6(8)10-12/h12H,2-5,9H2,1H3,(H2,8,10) |
InChI-Schlüssel |
NBLLKGVYLNRXRX-UHFFFAOYSA-N |
Isomerische SMILES |
CN1CCC(CC1)(/C(=N/O)/N)N |
Kanonische SMILES |
CN1CCC(CC1)(C(=NO)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



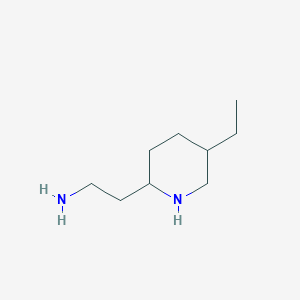
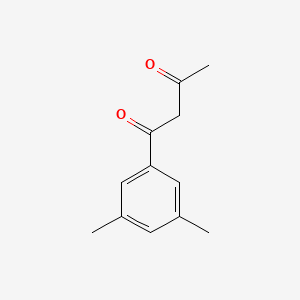
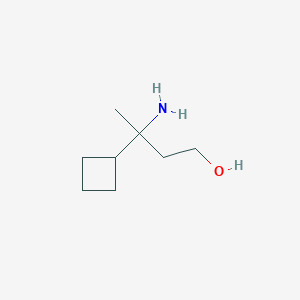

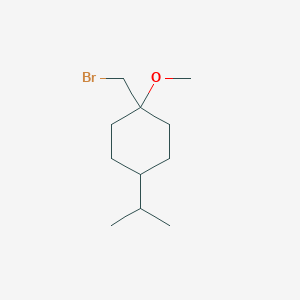

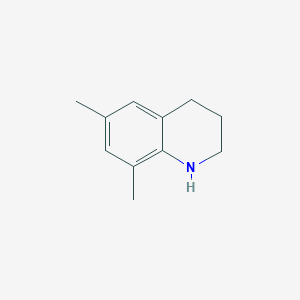
![3-{[(Benzyloxy)carbonyl]amino}-4-methoxypentanoic acid](/img/structure/B15273139.png)
![1-Methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]cyclohexan-1-amine](/img/structure/B15273141.png)
![2-Fluoro-N-[(1-methyl-1H-pyrazol-5-yl)methyl]aniline](/img/structure/B15273145.png)
